molecular formula C18H22N4O2S B186908 N'-[4-[4-(dimethylaminomethylideneamino)phenyl]sulfonylphenyl]-N,N-dimethylmethanimidamide CAS No. 3217-65-0

N'-[4-[4-(dimethylaminomethylideneamino)phenyl]sulfonylphenyl]-N,N-dimethylmethanimidamide

Cat. No. B186908
CAS RN: 3217-65-0
M. Wt: 358.5 g/mol
InChI Key: XTFUZNKOLZFZEW-UHFFFAOYSA-N
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Description

N'-[4-[4-(dimethylaminomethylideneamino)phenyl]sulfonylphenyl]-N,N-dimethylmethanimidamide, commonly known as DMAPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. DMAPS is a sulfonamide derivative that possesses unique properties, making it a promising candidate for use in various scientific studies.

Mechanism Of Action

DMAPS exerts its pharmacological effects through the inhibition of various enzymes, including carbonic anhydrase and cholinesterases. The compound binds to the active site of these enzymes, preventing their normal function and leading to a reduction in their activity. This inhibition can have various physiological effects, including reducing inflammation and improving cognitive function.

Biochemical And Physiological Effects

DMAPS has been shown to have various biochemical and physiological effects in preclinical studies. The compound has been investigated for its potential to reduce inflammation, improve cognitive function, and inhibit tumor growth. DMAPS has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

One of the significant advantages of using DMAPS in scientific research is its potent inhibitory activity against various enzymes. This property makes it a useful tool for investigating the role of these enzymes in various biological processes. However, one of the limitations of using DMAPS is its potential toxicity, which may limit its use in some studies.

Future Directions

There are several future directions for research involving DMAPS. One potential area of investigation is the compound's potential as an anti-inflammatory agent. Further studies are needed to determine the efficacy of DMAPS in reducing inflammation in vivo. Another area of research is investigating the compound's potential as an anticancer agent. DMAPS has been shown to inhibit tumor growth in preclinical studies, and further research is needed to determine its potential in cancer treatment. Additionally, future studies may investigate the potential use of DMAPS in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.

Synthesis Methods

DMAPS can be synthesized using a straightforward method that involves the reaction between 4-(dimethylaminomethylideneamino)benzenesulfonyl chloride and N,N-dimethylmethanimidamide. The reaction takes place in the presence of a base, such as triethylamine, and yields DMAPS as a white solid product.

Scientific Research Applications

DMAPS has been extensively studied for its potential use in various scientific research fields, including pharmacology, biochemistry, and medicinal chemistry. The compound has been shown to possess potent inhibitory activity against a range of enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. DMAPS has also been investigated for its potential as an anti-inflammatory agent and has shown promising results in preclinical studies.

properties

CAS RN

3217-65-0

Product Name

N'-[4-[4-(dimethylaminomethylideneamino)phenyl]sulfonylphenyl]-N,N-dimethylmethanimidamide

Molecular Formula

C18H22N4O2S

Molecular Weight

358.5 g/mol

IUPAC Name

N'-[4-[4-(dimethylaminomethylideneamino)phenyl]sulfonylphenyl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C18H22N4O2S/c1-21(2)13-19-15-5-9-17(10-6-15)25(23,24)18-11-7-16(8-12-18)20-14-22(3)4/h5-14H,1-4H3

InChI Key

XTFUZNKOLZFZEW-UHFFFAOYSA-N

SMILES

CN(C)C=NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N=CN(C)C

Canonical SMILES

CN(C)C=NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N=CN(C)C

Origin of Product

United States

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